molecular formula C20H20F5N3O3S3 B13338695 (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide

(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B13338695
M. Wt: 541.6 g/mol
InChI Key: SCESDQSNIUARQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide involves several steps:

    Formation of the Imidazo[5,1-c][1,4]thiazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentafluoropentyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pentafluoropentylthiol.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluoropentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include thiols and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20F5N3O3S3

Molecular Weight

541.6 g/mol

IUPAC Name

N-[5,6-dimethyl-3-oxo-8-(4,4,5,5,5-pentafluoropentylsulfanyl)imidazo[5,1-c][1,4]thiazin-1-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H20F5N3O3S3/c1-11-5-7-14(8-6-11)34(30,31)27-16-15-17(32-10-4-9-19(21,22)20(23,24)25)33-13(3)12(2)28(15)18(29)26-16/h5-8H,4,9-10H2,1-3H3,(H,26,27,29)

InChI Key

SCESDQSNIUARQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=O)N3C2=C(SC(=C3C)C)SCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.